1-(3,5-Dimethylphenyl)cyclobutan-1-amine
Description
1-(3,5-Dimethylphenyl)cyclobutan-1-amine is a cyclobutane derivative featuring a primary amine group and a 3,5-dimethylphenyl substituent attached to the same carbon atom of the cyclobutane ring. Its molecular formula is hypothesized to be C₁₂H₁₇N, with a calculated molecular weight of 175.28 g/mol (based on structural analysis). While direct data on this compound is absent in the provided evidence, analogs in the literature suggest applications in pharmaceutical research, particularly as intermediates in drug discovery or ligands for receptor studies .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12(13)4-3-5-12/h6-8H,3-5,13H2,1-2H3 |
InChI Key |
PIZKLIGVTRVTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCC2)N)C |
Origin of Product |
United States |
Preparation Methods
The preparation of 1-(3,5-Dimethylphenyl)cyclobutan-1-amine typically involves organic synthesis methods. One common synthetic route includes the reaction of 3,5-dimethylbenzylamine with cyclobutane under specific reaction conditions to yield the desired product in the form of hydrochloride . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3,5-Dimethylphenyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
a) Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (in the target compound) increase lipophilicity and may enhance membrane permeability compared to electron-withdrawing substituents like chlorine (e.g., 3,5-dichloro analog) .
- Aromatic Ring Modifications : The 2,2-difluoro-1,3-benzodioxol substituent (CAS 1314721-86-2) introduces steric hindrance and fluorine’s metabolic stability, making it suitable for prolonged biological activity .
b) Amine Functionalization
c) Cyclobutane Ring Strain
The cyclobutane ring’s inherent angle strain may enhance reactivity in ring-opening reactions or conformational flexibility in binding pockets compared to larger cycloalkanes. This feature is leveraged in medicinal chemistry to tune pharmacokinetic profiles .
Biological Activity
1-(3,5-Dimethylphenyl)cyclobutan-1-amine is an organic compound characterized by a cyclobutane ring with a 3,5-dimethylphenyl substituent and an amine group. Its unique structural features suggest potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17N
- Molecular Weight : Approximately 189.27 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors and catalysts to form the cyclobutane ring.
- Functionalization : Modifying the amine group to enhance biological activity.
The biological activity of this compound may involve several mechanisms:
- Reactivity with Biological Macromolecules : The cyclobutane framework allows for interactions with proteins and nucleic acids, potentially influencing cellular pathways.
- Generation of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce ROS production, leading to cytotoxic effects in cellular models .
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may have applications in:
- Neurological Disorders : Potential use in drug development targeting conditions such as depression and anxiety .
- Cancer Research : Investigating the genotoxicity associated with phenolic metabolites derived from similar structures .
Study on Cytotoxicity
A study examining the cytotoxic effects of related compounds revealed that exposure to certain dimethylaminophenol derivatives led to significant increases in ROS levels and apoptosis through caspase activation pathways. This suggests that this compound may exhibit similar cytotoxic properties under specific conditions .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other structurally related compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(2,4-Dimethylphenyl)cyclobutan-1-amine | 0.85 | Different substitution pattern on the phenyl ring |
| 3-Methylcyclobutan-1-amine | 0.80 | Lacks aromatic character; simpler structure |
| 2-Methylcyclopentan-1-amine | 0.78 | Five-membered ring; different strain properties |
| 2-Tert-butyl-cyclobutan-1-amine | 0.76 | Bulky tert-butyl group affects sterics and reactivity |
The unique substitution pattern of this compound may influence its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
